4-Hydroxystilbene

Descripción

Contextualization of 4-Hydroxystilbene within the Stilbenoid Class

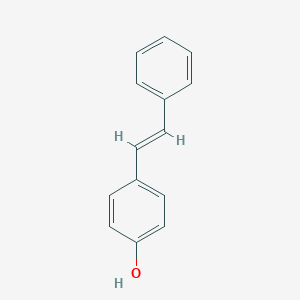

This compound, also known as p-Hydroxystilbene, is a foundational member of the stilbenoid class. ontosight.ainih.gov Its structure is one of the simplest among the stilbenoids, featuring the characteristic 1,2-diphenylethylene skeleton with a single hydroxyl group attached to one of the phenyl rings at the fourth position. ontosight.ainih.gov This hydroxyl group is a key feature that influences its biological properties. mdpi.com

The chemical structure of this compound can be compared with other well-known stilbenoids to understand its place within the class:

Resveratrol (B1683913) (3,5,4'-trihydroxystilbene): Perhaps the most extensively studied stilbenoid, resveratrol possesses three hydroxyl groups. nih.govrsc.org This increased hydroxylation contributes to its notable biological effects. mdpi.com

Pterostilbene (B91288) (3,5-dimethoxy-4'-hydroxystilbene): A derivative of resveratrol, pterostilbene has two methoxy (B1213986) groups and one hydroxyl group. nih.govwikipedia.org The presence of methoxy groups generally increases its lipophilicity and oral absorption compared to more hydroxylated stilbenoids. wikipedia.org

Piceatannol (3,5,3',4'-tetrahydroxystilbene): This compound is a metabolite of resveratrol and contains four hydroxyl groups, which enhances its antioxidant activity. nih.govmdpi.com

This compound, with its single hydroxyl group, serves as a basic structural motif within the stilbenoid family. ontosight.ai Its (E)-isomer, or trans-4-hydroxystilbene, is the more stable and common form, where the functional groups are on opposite sides of the double bond. ontosight.ai This configuration is significant as it affects the molecule's biological activity. ontosight.ai Research into this compound and its derivatives helps to elucidate the fundamental structure-activity relationships within the broader stilbenoid class. mdpi.com

| Property | This compound | Resveratrol | Pterostilbene | Piceatannol |

| IUPAC Name | 4-[(E)-2-phenylethenyl]phenol | 3,5,4'-trihydroxy-trans-stilbene | 4-[(E)-2-(3,5-Dimethoxyphenyl)ethen-1-yl]phenol | 3,5,3',4'-tetrahydroxystilbene |

| Molecular Formula | C₁₄H₁₂O | C₁₄H₁₂O₃ | C₁₆H₁₆O₃ | C₁₄H₁₂O₄ |

| Hydroxyl Groups | 1 | 3 | 1 | 4 |

| Methoxy Groups | 0 | 0 | 2 | 0 |

Overview of Historical and Contemporary Research Trends in Stilbenoid Biology

The scientific journey into the biological significance of stilbenoids has evolved considerably over the decades. Historically, interest in these compounds was significantly propelled by observations of the "French paradox"—the low incidence of coronary heart disease in the French population despite a diet high in saturated fats. researchgate.net This phenomenon was partly attributed to the consumption of red wine, which is a rich source of the stilbenoid resveratrol. mdpi.comtaylorandfrancis.com Consequently, much of the early research, particularly from the 1990s onwards, focused almost exclusively on resveratrol and its potential health benefits. mdpi.comucdavis.edu

Early studies concentrated on the antioxidant properties of resveratrol and its potential role in cardioprotection. taylorandfrancis.com However, as research methodologies advanced, the scope of investigation broadened dramatically.

Contemporary research trends in stilbenoid biology are characterized by several key shifts:

Diversification of Studied Compounds: While resveratrol remains a major subject of study, there is a growing interest in other naturally occurring stilbenoids like pterostilbene, piceatannol, pinosylvin, and their various derivatives. researchgate.netacs.org Researchers are exploring how structural modifications, such as methylation and glycosylation, impact bioavailability and biological activity. rsc.orgmdpi.com

Expansion of Investigated Biological Activities: The focus has expanded far beyond cardioprotection. Current research explores a wide spectrum of potential therapeutic applications, including neuroprotective, anti-inflammatory, anti-diabetic, and anticancer effects. researchgate.netnih.gov For instance, stilbenoids are being investigated for their ability to inhibit pro-inflammatory enzymes and cytokines, and to induce apoptosis in cancer cells. ontosight.ai

Mechanistic Studies: There is a strong emphasis on understanding the molecular mechanisms through which stilbenoids exert their effects. Research has delved into their interactions with cellular signaling pathways, such as the PI3K/Akt pathway, and their ability to modulate the activity of enzymes like cyclooxygenases (COX). mdpi.comacs.org

Focus on Bioavailability and Metabolism: A significant challenge in the clinical application of stilbenoids is their often poor bioavailability and rapid metabolism. sciopen.com Contemporary studies are actively investigating ways to overcome these limitations, including the use of novel delivery systems. researchgate.net

Antimicrobial and Antiviral Research: Recognizing their role as phytoalexins, researchers are increasingly exploring the antimicrobial and antiviral properties of stilbenoids. nih.govnih.gov This includes investigating their potential against drug-resistant bacterial strains. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(E)-2-phenylethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLMUEOXQBUPAH-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022464 | |

| Record name | trans-4-Hydroxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6554-98-9, 3839-46-1 | |

| Record name | trans-4-Hydroxystilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6554-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4-Hydroxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stilben-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-styrylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYSTILBENE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6E4ZX5JSS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies of 4 Hydroxystilbene

Established Synthetic Methodologies

The synthesis of the 4-hydroxystilbene backbone can be achieved through several reliable chemical reactions, with significant research focused on controlling the stereochemistry of the final product.

Stereoselective Approaches for trans-4-Hydroxystilbene

A significant goal in stilbene (B7821643) synthesis is the stereoselective formation of the trans (or E) isomer, which is often associated with higher biological activity and stability. One effective method involves the reductive elimination of a carbonyl group from a precursor molecule. A convenient, one-pot synthesis has been developed that produces trans-4-hydroxystilbene and its derivatives with complete stereoselectivity. tandfonline.comtandfonline.com This method starts with a 2-phenyl-1-(4-hydroxyphenyl)ethan-1-one derivative, which is subjected to reduction with sodium borohydride (B1222165) (NaBH₄) followed by treatment with concentrated hydrochloric acid (HCl). tandfonline.com X-ray analysis of the precursor ketone confirms that the two phenyl rings are positioned opposite to each other, a spatial arrangement that geometrically favors the formation of the trans-isomer upon elimination. tandfonline.comjst.go.jp The exclusive formation of the trans product is confirmed by ¹H NMR spectroscopy, which shows characteristic doublets for the olefinic protons with a large coupling constant (J = 16.24 Hz), indicative of a trans configuration. tandfonline.com

Reductive Elimination Techniques in Stilbene Synthesis

Reductive elimination is a key technique for synthesizing stilbenes. As described in the stereoselective approach, the carbonyl function in 2-phenyl-1-(4-hydroxyphenyl)ethan-1-one and its derivatives can be effectively removed to form the stilbene double bond. tandfonline.comuni-regensburg.de The process begins with the reduction of the ketone to a corresponding alcohol using a reducing agent like NaBH₄. tandfonline.com Subsequent refluxing in the presence of a strong acid, such as concentrated HCl, facilitates the elimination of a water molecule, yielding the target trans-4-hydroxystilbene. tandfonline.com This one-pot reductive elimination has proven to be an efficient and high-yield route to various substituted trans-4-hydroxystilbenes. tandfonline.comjst.go.jp

Modified Perkin Reaction Applications for Stilbene Scaffolds

The classical Perkin reaction, which typically yields cinnamic acids, has been modified to serve as a direct route to hydroxystilbene scaffolds. wiley-vch.de In a modified, one-pot approach, aryl aldehydes are reacted with phenylacetic acids in the presence of a base, such as piperidine, often under microwave irradiation. scribd.comgoogle.com This method results in a simultaneous condensation-decarboxylation pathway, directly forming hydroxylated stilbenes instead of the expected α-phenylcinnamic acid intermediate. wiley-vch.dejst.go.jp This adaptation is particularly useful for generating a variety of hydroxylated stilbenes by varying the substitution patterns on the aromatic aldehyde and phenylacetic acid starting materials. scribd.comejpmr.com

Design and Synthesis of this compound Derivatives

The this compound scaffold serves as a versatile template for the design and synthesis of new molecules with potentially enhanced or novel biological activities.

Structure-Guided Derivatization for Modified Bioactivity

Structure-guided design is a powerful strategy for creating derivatives with improved biological functions. By understanding the interaction of a parent compound with a biological target, modifications can be rationally designed. For instance, based on the structure of resveratrol (B1683913), a series of sulfonate and sulfonamide derivatives were designed as potential aromatase inhibitors. nih.govresearchgate.net The design hypothesized that removing the 3,5-dihydroxy moiety of resveratrol and introducing a sulfonate or sulfonamide linker at the 4'-hydroxyl position could enhance anticancer activity and chemical stability. researchgate.net Similarly, other research has focused on modifying the this compound backbone to create inhibitors for targets like Hsp90, where different side chains are synthetically installed to optimize binding and efficacy. nih.gov

Introduction of Diverse Functional Groups (e.g., O-substituents, Sulfonates, Sulfonamides, Methylated Analogs)

A wide range of functional groups can be synthetically introduced onto the this compound core to modulate its physicochemical properties and bioactivity.

O-Substituents : The phenolic hydroxyl group is a common site for derivatization. For example, a series of 4'-O-substituted derivatives of 3,4,5-trimethoxy-4'-hydroxystilbene have been synthesized. researchgate.netresearchgate.net These syntheses typically involve the reaction of the parent hydroxystilbene with various alkylating or acylating agents under basic conditions to yield ethers or esters at the 4'-position. researchgate.net

Sulfonates and Sulfonamides : Sulfonate and sulfonamide functionalities have been successfully incorporated. The synthesis of sulfonate derivatives is achieved by reacting trans-4-hydroxystilbene with an appropriate sulfonyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dry DMF. nih.govresearchgate.net For sulfonamides, a similar strategy is employed, starting from 4-aminostilbene (B1224771) and reacting it with a sulfonyl chloride in a solvent like dichloromethane (B109758) (DCM). nih.govacs.org

Methylated Analogs : Methylation is another common modification. While much work has focused on resveratrol, the strategies are applicable to this compound. Methylated analogs can be produced through chemical synthesis or biosynthetic pathways. nih.gov For example, artificial biosynthetic pathways in E. coli containing O-methyltransferase genes have been constructed to produce methylated stilbene analogs like 3,5-dihydroxy-4'-methoxystilbene. nih.gov Chemical synthesis often involves using reagents like dimethyl sulfate (B86663) or utilizing cross-coupling reactions such as the Heck reaction with methylated starting materials. um.edu.myamazonaws.com

Table of Synthesized this compound Derivatives and Precursors

| Compound Class | Specific Example/Target | Key Reagents/Method | Reference |

|---|---|---|---|

| Precursor | 2-Phenyl-1-(4-hydroxyphenyl)ethan-1-one | Fries-rearrangement of phenolic ester | tandfonline.com |

| trans-Stilbene (B89595) | trans-4-Hydroxystilbene | NaBH₄, conc. HCl (Reductive Elimination) | tandfonline.com |

| Hydroxylated Stilbene | Hydroxylated stilbenes | Aryl aldehyde, Phenylacetic acid (Modified Perkin) | scribd.com |

| O-Substituted | Ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl) vinyl]phenoxy}acetate | 3,4,5-trimethoxy-4'-hydroxystilbene, Ethyl bromoacetate | researchgate.netresearchgate.net |

| Sulfonate | 4-((E)-styryl)phenyl benzenesulfonate | trans-4-Hydroxystilbene, Benzenesulfonyl chloride, Triethylamine | nih.gov |

| Sulfonamide | N-(4-((E)-styryl)phenyl)benzenesulfonamide | 4-Aminostilbene, Benzenesulfonyl chloride, Triethylamine | nih.gov |

| Methylated Analog | 3,5-Dihydroxy-4'-methoxystilbene | Biosynthesis in E. coli with O-methyltransferase | nih.gov |

Combinatorial Synthesis Approaches for Stilbene Compound Libraries

Combinatorial chemistry is a powerful strategy for the rapid and systematic synthesis of a large number of different but structurally related molecules, forming what is known as a chemical library. nih.govwikipedia.org This approach has become a cornerstone in drug discovery and materials science by accelerating the identification of compounds with desired biological activities or physical properties. routledge.comfortunepublish.com Instead of synthesizing one molecule at a time, combinatorial methods allow for the parallel creation of extensive libraries, which can then be subjected to high-throughput screening. nih.govfortunepublish.com The core principle involves systematically combining a set of chemical building blocks in all possible combinations to generate a diverse collection of final products. wikipedia.org For stilbenoids, including derivatives of this compound, these techniques enable the efficient exploration of structure-activity relationships by creating a multitude of analogues with varied substitution patterns.

Key strategies employed in the combinatorial synthesis of stilbene libraries include solid-phase synthesis, solution-phase parallel synthesis, and hybrid approaches like liquid-phase combinatorial synthesis.

Solid-Phase Synthesis (SPS)

Solid-phase synthesis is a technique where molecules are assembled on an insoluble solid support, or resin. fortunepublish.com A starting material is anchored to the support, and subsequent reagents are added in solution to carry out chemical transformations. wikipedia.org A major advantage of this method is the simplification of the purification process; excess reagents and by-products can be easily removed by washing the solid support, eliminating the need for traditional purification techniques like chromatography after each step. fortunepublish.com

This methodology has been successfully applied to the generation of stilbene libraries. For instance, a small library of unsymmetrical trans-stilbene compounds was efficiently produced using a solid-phase approach with a sulfonate-based traceless linker system. acs.org In this strategy, polymer-bound stilbenesulfonates were subjected to a nickel(0)-catalyzed cleavage and cross-coupling with various aryl Grignard reagents. acs.org This final step not only released the desired trans-stilbene from the solid support but also introduced additional diversity into the library. acs.org The use of solid-phase supports is particularly amenable to automation, further enhancing the throughput of library generation. fortunepublish.com

Solution-Phase Parallel Synthesis

In contrast to SPS, solution-phase synthesis is carried out with all reactants and reagents dissolved in a solvent, mirroring classical organic synthesis techniques. When applied in a combinatorial fashion, this is often performed as a parallel synthesis, where multiple reactions are run simultaneously in separate reaction vessels, such as the wells of a microtiter plate. koreascience.kr This allows for the creation of a spatially addressed library, where the identity of the compound in each well is known.

This approach has been widely used to generate libraries of resveratrol analogues, which share the hydroxystilbene scaffold. In one notable example, a library of 72 triazole-modified resveratrol analogues was created using a parallel combinatorial approach. figshare.comnih.govacs.org This was achieved by replacing the central double bond of the stilbene core with a triazole ring via a Huisgen [3+2] cycloaddition, a type of "click chemistry" reaction known for its high yield and reliability. acs.org Another study reported the combinatorial synthesis of a 22-compound library of methoxylated and glycosylated resveratrol analogues to facilitate their identification in complex mixtures. nih.gov Solution-phase strategies allow for easier reaction monitoring and scaling up of individual "hit" compounds compared to solid-phase methods. koreascience.kr

Liquid-Phase Combinatorial Synthesis (LPCS)

Liquid-phase combinatorial synthesis (LPCS) is a hybrid strategy that seeks to combine the advantages of both solid-phase and solution-phase synthesis. nih.gov This method utilizes a soluble polymer as a support for the growing molecule. The polymer support, along with the attached compound, can be precipitated out of solution by changing the solvent system, allowing for easy separation from reagents and by-products, similar to the washing step in SPS. However, the reactions themselves are carried out in a homogeneous solution, which allows for the use of a broader range of reaction conditions and analytical techniques typical of classical solution-phase chemistry. nih.gov This technique offers a versatile platform for generating libraries of small molecules and has been validated through the synthesis of both peptide and non-peptide libraries. nih.gov

Data on Synthesized Stilbene Libraries

The following table summarizes examples of stilbene derivative libraries created using combinatorial approaches.

| Library Type | Number of Compounds | Synthetic Approach | Core Reaction(s) | Reference |

| Triazole-Modified Resveratrol Analogues | 72 | Parallel Combinatorial Synthesis (Solution-Phase) | Huisgen [3+2] Cycloaddition | figshare.comnih.govacs.org |

| Unsymmetrical trans-Stilbenes | Small Library | Solid-Phase Synthesis | Nickel(0)-catalyzed Cross-Coupling | acs.org |

| Methoxylated & Glycosylated Resveratrol Analogues | 22 | Combinatorial Chemistry (Solution-Phase) | Not Specified | nih.gov |

| trans-Stilbene Derivatives | Library | Solution-Phase Synthesis | Not Specified | koreascience.kr |

Advanced Analytical and Spectroscopic Characterization

Chromatographic and Mass Spectrometric Techniques

Ultra-High-Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) in Stilbenoid Profiling

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) stands as a powerful and effective tool for the comprehensive profiling of stilbenoids, including 4-hydroxystilbene, in complex matrices like wine and plant extracts. researchgate.netrsc.orgnih.gov This technique offers high separation efficiency, speed, and resolution, allowing for the detailed analysis of various components in a sample. nih.gov The coupling with Q-TOF-MS provides accurate mass measurements and fragmentation data, which are essential for the confident identification of known and unknown compounds. researchgate.netrsc.orgnih.gov

In stilbenoid profiling, UHPLC-Q-TOF-MS is employed for both targeted and untargeted metabolomics. researchgate.net Targeted analysis focuses on the quantification of specific, known stilbenes, while untargeted approaches aim to identify a broader range of metabolites present in a sample. researchgate.netnih.gov For instance, this method has been successfully used to identify and quantify various stilbene (B7821643) derivatives in wine, with this compound sometimes used as an internal standard for quantification due to its structural similarity to other stilbenes. juntadeandalucia.es The high sensitivity and resolution of UHPLC-Q-TOF-MS enable the detection of stilbenes even at low concentrations. nih.gov The data acquisition process often involves full mass scans and subsequent data mining based on characteristic biotransformation reactions and known metabolite information. acs.org

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.net

In the ¹H NMR spectrum of this compound, specific chemical shifts and coupling constants are observed for the protons in the molecule. The aromatic protons of the two phenyl rings and the vinylic protons of the ethylene (B1197577) bridge give rise to characteristic signals. The exact positions of these signals can be influenced by the solvent used for the analysis.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives (Note: Exact chemical shifts can vary based on solvent and specific derivative)

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Vinylic CH | 6.84-7.14 (d) | 126.2-128.1 |

| Aromatic CH | 6.76-7.36 (m) | 114.1-130.1 |

| C-OH (in phenol (B47542) ring) | - | ~159.2 |

Data compiled from representative spectra of this compound derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. wsu.eduresearchgate.net The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorptions in the IR spectrum of this compound include:

O-H stretch: A broad and strong absorption band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group in phenols. core.ac.uk

C-H stretch (aromatic and vinylic): Absorptions usually appear just above 3000 cm⁻¹ for the C-H bonds of the aromatic rings and the double bond. vscht.cz

C=C stretch: Stretching vibrations of the carbon-carbon double bond in the ethylene bridge and the aromatic rings result in absorptions in the 1680-1400 cm⁻¹ region. vscht.cz

C-O stretch: The stretching vibration of the carbon-oxygen bond of the phenolic group is also identifiable.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic -OH | O-H Stretch | 3200-3600 | Strong, Broad |

| Aromatic/Vinylic C-H | C-H Stretch | >3000 | Medium to Weak |

| Alkene C=C | C=C Stretch | 1680-1640 | Medium |

| Aromatic C=C | C=C Stretch | 1600-1400 | Medium to Weak |

Based on general IR spectroscopy principles. core.ac.ukvscht.cz

X-ray Crystallography for Molecular Structure Determination

Studies on derivatives of this compound have revealed that the stilbene skeleton is largely planar. researchgate.net X-ray crystallographic analysis can also provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that stabilize the crystal structure. researchgate.net This information is crucial for understanding the solid-state properties of the compound. For instance, the crystal structure of a derivative of this compound was found to belong to the monoclinic crystal system. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy in Radical Scavenging Assessment

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique used to detect and quantify species with unpaired electrons, such as free radicals. srce.hracs.org This makes it an invaluable tool for assessing the radical scavenging activity of compounds like this compound. researchgate.netnih.gov

In a typical EPR experiment to evaluate antioxidant capacity, a stable free radical, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), or a reactive oxygen species (ROS), like the hydroxyl radical (•OH), is generated. nih.govmdpi.commdpi.com The intensity of the EPR signal from the radical is measured in the absence and presence of the antioxidant compound. ljmu.ac.uk A decrease in the EPR signal intensity upon the addition of this compound indicates its ability to scavenge the radicals, with the extent of the decrease being proportional to its scavenging capacity. researchgate.netmdpi.com

Studies have shown that trans-4-hydroxystilbene can significantly decrease the concentration of DPPH and hydroxyl free radicals. nih.gov For example, in one study, the inhibition of DPPH free radicals by trans-4-hydroxystilbene was measured to be 6.25%. nih.gov The scavenging activity of this compound is often compared to other stilbenoids, like resveratrol (B1683913) and piceatannol, to understand the structure-activity relationship, where the number and position of hydroxyl groups can influence the antioxidant capacity. researchgate.netnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Resveratrol |

| Piceatannol |

Molecular Mechanisms of 4 Hydroxystilbene Bioactivity

Modulation of Cellular Signaling Pathways

4-Hydroxystilbene and its derivatives orchestrate their biological effects by intervening in complex signaling cascades. This modulation can lead to the inhibition of pathways that are often dysregulated in pathological conditions, thereby contributing to the compound's observed bioactivities. The following sections delve into the specific interactions with key signaling pathways.

PI3K/Akt Signaling Pathway Regulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical mediator of cell survival, proliferation, and growth. nih.govnih.gov Its dysregulation is a common feature in many diseases, including cancer. nih.gov Stilbenoids, including derivatives of this compound, have been shown to be potent regulators of this pathway.

Pterostilbene (B91288) (trans-3, 5-dimethoxy-4-hydroxystilbene), a naturally occurring analog of resveratrol (B1683913), effectively attenuates the PI3K/Akt/mTOR signaling pathway. oup.com In mantle cell lymphoma (MCL) cell lines, treatment with pterostilbene resulted in a significant reduction in the phosphorylated (activated) forms of key pathway components. oup.com Specifically, the levels of phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-Akt), and phosphorylated mammalian target of rapamycin (B549165) (p-mTOR) were markedly decreased, while the total protein levels of these kinases remained unchanged. oup.com This inhibition of the PI3K/Akt pathway is a significant contributor to the anti-proliferative and pro-apoptotic effects observed with pterostilbene treatment. oup.com Resveratrol has also been extensively documented to inhibit the PI3K/Akt pathway, often by upregulating the expression of PTEN (Phosphatase and tensin homolog), a tumor suppressor that negatively regulates the pathway. nih.gov

Table 1: Effect of Pterostilbene on PI3K/Akt Pathway Components in Mantle Cell Lymphoma Cells Data derived from studies on JeKo-1 and Granta-519 cell lines. oup.com

| Component | Effect of Pterostilbene Treatment | Pathway Implication |

| p-PI3K | Significantly Lowered | Inhibition of the initial step in pathway activation |

| p-Akt | Significantly Lowered | Blockade of downstream survival signaling |

| p-mTOR | Significantly Lowered | Suppression of protein synthesis and cell growth |

| Total PI3K | No Change | Action is on the activated form of the protein |

| Total Akt | No Change | Action is on the activated form of the protein |

| Total mTOR | No Change | Action is on the activated form of the protein |

NF-κB Pathway Suppression

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. wikipedia.org It is a key regulator of inflammatory responses, and its persistent activation is linked to various chronic inflammatory diseases and cancers. nih.gov Stilbenoids are well-documented inhibitors of the NF-κB signaling pathway. researchgate.net

The mechanism of suppression often involves preventing the degradation of the inhibitor of NF-κB (IκBα). In its inactive state, NF-κB is sequestered in the cytoplasm by IκBα. wikipedia.org Upon receiving an activating signal, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. wikipedia.org This releases NF-κB, allowing it to translocate to the nucleus and activate gene transcription. wikipedia.org

Pterostilbene has been shown to suppress NF-κB activation by down-regulating the phosphorylation of IκBα and the kinases IKKα and IKKβ. nih.gov This inhibition prevents the release of the NF-κBp65 subunit and its translocation to the nucleus, thereby blocking the inflammatory cascade. nih.gov Resveratrol similarly inhibits NF-κB signaling by suppressing the activities of IKKα and IKKβ and inhibiting the transcriptional activity of the p65 subunit. ingentaconnect.com This suppression of NF-κB is a cornerstone of the anti-inflammatory effects of these stilbenoids. researchgate.netnih.gov

Table 2: Modulation of NF-κB Pathway by Pterostilbene in Ischemic Brain Injury Model Data based on findings in neonatal rats. nih.gov

| Molecule | Effect of Pterostilbene Administration | Mechanistic Action |

| Phosphorylated IκBα | Down-regulated | Prevents degradation of NF-κB inhibitor |

| Phosphorylated IKKα | Down-regulated | Inhibits kinase responsible for IκBα phosphorylation |

| Phosphorylated IKKβ | Down-regulated | Inhibits kinase responsible for IκBα phosphorylation |

| Nuclear NF-κBp65 | Reduced Levels | Indicates blockage of NF-κB nuclear translocation |

| Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reduced Levels | Downstream effect of NF-κB pathway inhibition |

MAPK Signaling Cascade Interactions

The mitogen-activated protein kinase (MAPK) cascades are key signaling pathways that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and stress responses. longdom.orgebi.ac.uk The MAPK family includes the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. ebi.ac.uk

Stilbenoids, including derivatives of this compound, interact with MAPK signaling, although the effects can be complex and context-dependent. For instance, pterostilbene has been found to engage upstream MAPK pathways in its activation of the Nrf2 antioxidant response element (ARE) pathway. researchgate.net In other contexts, resveratrol derivatives have been shown to modulate the p38-MAPK signaling pathway in Caenorhabditis elegans, contributing to increased lifespan and stress resistance. string-db.org The interplay between stilbenoids and MAPK cascades is crucial, as these pathways are often linked to other signaling networks, such as NF-κB. genome.jp For example, IL-17 can stimulate the expression of matrix metalloproteinases via p38 MAPK- and ERK1/2-dependent activation of NF-κB. genome.jp

IL-17 Signaling Pathway Involvement

The Interleukin-17 (IL-17) family of cytokines are potent drivers of inflammation and are involved in host defense against certain pathogens as well as in the pathology of autoimmune diseases. genome.jpcreative-diagnostics.com The IL-17 signaling pathway activates downstream cascades, prominently including NF-κB and MAPKs, to induce the expression of pro-inflammatory genes. genome.jpnih.gov

While direct modulation of the IL-17 receptor complex by this compound is not well-documented, its known inhibitory effects on the primary downstream effectors of IL-17 signaling, namely NF-κB and MAPKs, suggest an indirect regulatory role. By suppressing the activation of NF-κB and modulating MAPK cascades, this compound and its analogs can likely attenuate the inflammatory response initiated by IL-17. This represents a significant point of crosstalk between these signaling pathways.

Estrogen Receptor Signaling Modulation (e.g., ERα)

This compound and other stilbenoids are classified as phytoestrogens due to their structural similarity to estradiol, which allows them to bind to and modulate estrogen receptors (ERs), including ERα and ERβ. core.ac.uk This interaction can lead to either estrogenic (agonist) or anti-estrogenic (antagonist) effects depending on the specific compound, the cell type, and the receptor subtype present.

Studies comparing various stilbene (B7821643) derivatives have shown that this compound can bind to ERβ. core.ac.uk The modulation of ERα is particularly significant in the context of breast cancer, where this receptor is a key driver of tumor growth. nih.gov Selective estrogen receptor modulators (SERMs) like tamoxifen (B1202) work by binding to ERα and altering its conformation, which in turn affects its transcriptional activity. nih.govnih.gov The ability of stilbenoids to interact with estrogen receptors provides a mechanism for their influence on hormone-dependent cellular processes. For instance, a combination of resveratrol and pterostilbene has been shown to epigenetically reactivate ERα expression in ERα-negative breast cancer cells, sensitizing them to anti-estrogen therapy. plos.org

Table 3: Estrogenic Activity Profile of Selected Stilbene Derivatives Comparative data from in vitro assays. core.ac.uk

| Compound | Estrogen Receptor-β (ER-β) Binding |

| This compound | Yes |

| 4,4'-Dihydroxystilbene | Yes |

| 3,5-Dihydroxystilbene | No |

| trans-Resveratrol | Yes |

| 17β-Estradiol | Yes (Reference) |

Wnt Signaling System Interactions

The Wnt signaling pathways are a group of signal transduction pathways activated by the binding of Wnt proteins to Frizzled family receptors on the cell surface. cellsignal.com The canonical Wnt pathway involves the stabilization of β-catenin, which then translocates to the nucleus to act as a transcriptional co-activator of genes involved in cell proliferation and differentiation. cellsignal.com

Direct interactions between this compound and the Wnt pathway are an area of ongoing research. However, significant crosstalk exists between Wnt signaling and other pathways modulated by stilbenoids. For example, resveratrol has been shown to suppress the Wnt/β-catenin signaling pathway by decreasing the phosphorylation of GSK-3β and reducing β-catenin protein levels. nih.gov Furthermore, there is interplay between the Aryl Hydrocarbon Receptor (AhR) and the Wnt/β-catenin pathway. nih.gov Since some hydroxystilbenes are known to activate AhR, this presents another potential indirect route through which they may influence Wnt signaling. nih.gov

AMPK Signaling Pathway Activation

AMP-activated protein kinase (AMPK) is a crucial enzyme in cellular energy homeostasis. creative-diagnostics.comgenome.jp It acts as a cellular energy sensor, being activated by conditions that increase the cellular AMP:ATP ratio, such as glucose deprivation or metabolic stress. genome.jp The activation of AMPK triggers a cascade of events aimed at restoring energy balance. It inhibits energy-consuming biosynthetic pathways like protein, fatty acid, and glycogen (B147801) synthesis, while simultaneously activating ATP-producing catabolic pathways such as fatty acid oxidation and glycolysis. genome.jpyoutube.com

Pterostilbene (3,5-dimethoxy-4'-hydroxystilbene), a derivative of this compound, has been shown to activate AMPK in human prostate cancer cells. researchgate.net This activation leads to a decrease in the activity and expression of lipogenic enzymes, which are involved in the synthesis of fatty acids. researchgate.net Studies have also indicated that pterostilbene can suppress lipogenesis and cell-cycle progression through the activation of AMPK signaling pathways. researchgate.net Furthermore, the activation of AMPK by pterostilbene is linked to the inhibition of protein synthesis, sterol synthesis, and glycogen synthesis. researchgate.net

The mechanism of AMPK activation involves upstream kinases like liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase-beta (CaMKKβ), which phosphorylate the α-subunit of AMPK. genome.jp AMP can directly activate AMPK through allosteric regulation and by making it a better substrate for upstream kinases. creative-diagnostics.com

SIRT1/Nrf2 Axis Activation

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a critical role in regulating mitochondrial function and cellular stress responses. nih.gov It is involved in various cellular processes, including antioxidant defense and apoptosis. Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant enzymes. mdpi.commdpi.com

Pterostilbene, a methoxylated derivative of this compound, has been found to exert neuroprotective effects through the activation of the SIRT1/Nrf2 signaling pathway. nih.gov Studies have shown that pterostilbene increases the expression of SIRT1 and Nrf2, which in turn enhances the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.gov This activation of the SIRT1/Nrf2 axis helps to inhibit apoptosis and reduce oxidative injury in neuronal cells. nih.gov The neuroprotective effect of pterostilbene is attributed to its ability to modulate the expression of antioxidant enzymes through the SIRT1/Nrf2 pathway. nih.gov

The activation of SIRT1 can lead to the deacetylation of target proteins, influencing their activity and stability. In the context of the Nrf2 pathway, SIRT1 can promote the nuclear accumulation and transcriptional activity of Nrf2, leading to the increased expression of its target antioxidant genes. frontiersin.org This interplay between SIRT1 and Nrf2 is a key mechanism by which compounds like pterostilbene can enhance cellular antioxidant defenses.

Enzyme and Receptor Target Interactions

Topoisomerase I and Tyrosyl-DNA Phosphodiesterase 1 Inhibition

Topoisomerase I (Top1) is an enzyme that plays a crucial role in DNA replication and transcription by relaxing DNA supercoils. nih.gov It creates transient single-strand breaks in the DNA, allowing it to unwind. Tyrosyl-DNA phosphodiesterase 1 (Tdp1) is a DNA repair enzyme that removes stalled Top1-DNA covalent complexes, which can be formed by Top1 inhibitors. nih.govmdpi.com The inhibition of Tdp1 can therefore enhance the efficacy of Top1-targeting anticancer drugs. nih.govmdpi.comnih.gov

The development of dual inhibitors of both Top1 and Tdp1 is a promising strategy in cancer therapy. nih.gov By targeting both enzymes, it is possible to increase the accumulation of toxic Top1-DNA complexes, leading to enhanced cancer cell death. nih.gov The catalytic mechanism of Tdp1 involves two catalytic histidines that hydrolyze the phosphodiester bond linking an adduct to the DNA. oaepublish.com The search for Tdp1 inhibitors has been growing, with a focus on combining them with existing Top1-targeting chemotherapeutics. oaepublish.com

Cyclooxygenase (COX-1/COX-2) Modulation

Cyclooxygenase (COX) is an enzyme responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. wikipedia.org There are two main isoforms, COX-1 and COX-2. COX-1 is a constitutive enzyme involved in basic physiological functions, while COX-2 is an inducible enzyme that is upregulated during inflammation. medsci.orgnih.gov Inhibition of COX enzymes, particularly COX-2, is a common strategy for treating pain and inflammation. nih.gov

Some resveratrol analogues have been shown to be selective inhibitors of COX-2. For instance, 3,3',4',5-tetra-trans-hydroxystilbene exhibits high selectivity for COX-2 over COX-1. researchgate.net The selective inhibition of COX-2 is desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective actions of COX-1 in the stomach. wikipedia.org

Cytochrome P450 (e.g., CYP1A1, CYP1B1) Enzyme Inhibition

Cytochrome P450 (CYP) enzymes are a large family of proteins involved in the metabolism of a wide range of endogenous and exogenous compounds. biomolther.org CYP1A1 and CYP1B1 are two extrahepatic enzymes that play a role in the metabolic activation of procarcinogens. nih.govomicsonline.org Inhibition of these enzymes is considered a potential strategy for cancer chemoprevention. omicsonline.orgmdpi.com

Several stilbene derivatives have been shown to inhibit CYP1A1 and CYP1B1. For example, pinostilbene, desoxyrhapontigenin, and pterostilbene are potent inhibitors of CYP1A1. nih.gov In some cases, methoxy-substituted stilbenes exhibit stronger inhibition of CYP1A1 compared to resveratrol. nih.gov For instance, 3,5-dihydroxy-4'-methoxystilbene inhibits CYP1A1 more strongly than resveratrol. omicsonline.org Piceatannol, another resveratrol analogue, is a strong inhibitor of both CYP1A1 and CYP1B1. biomolther.org

The inhibitory effects of these compounds on CYP enzymes can vary depending on the specific substitutions on the stilbene backbone.

Table 1: Inhibition of CYP1A1 and CYP1B1 by Stilbene Derivatives

| Compound | Target Enzyme | Inhibition Constant (Ki) or IC50 | Reference |

|---|---|---|---|

| Pinostilbene | CYP1A1 | 0.13 µM (Ki) | nih.gov |

| Desoxyrhapontigenin | CYP1A1 | 0.16 µM (Ki) | nih.gov |

| Pterostilbene | CYP1A1 | 0.57 µM (Ki) | nih.gov |

| Pinostilbene | CYP1B1 | 0.90 µM (Ki) | nih.gov |

| Desoxyrhapontigenin | CYP1B1 | 2.06 µM (Ki) | nih.gov |

| Pterostilbene | CYP1B1 | 0.91 µM (Ki) | nih.gov |

| 3,5-dihydroxy-4'-methoxystilbene | CYP1A1 | 0.4 µM (IC50) | omicsonline.org |

| 3,5-dihydroxy-4'-methoxystilbene | CYP1B1 | 1 µM (IC50) | omicsonline.org |

| Piceatannol | CYP1A1 | 5.8 µM (IC50) | biomolther.org |

Aromatase Enzyme Regulation

Aromatase is a key enzyme in the synthesis of estrogens from androgens. ox.ac.uk It is a target for the treatment of hormone-dependent breast cancer. nih.gov The inhibition of aromatase reduces the production of estrogens, thereby limiting the growth of estrogen-sensitive tumors. nih.gov

4-Hydroxyandrostenedione (4-OHA), an aromatase inhibitor, has been shown to reduce estrogen and progesterone (B1679170) receptor concentrations in mammary tumors. nih.gov While direct studies on this compound's regulation of aromatase are less documented in the provided context, the synthesis of aromatase inhibitors based on the this compound scaffold has been explored. nih.gov The activity of aromatase can be regulated by various factors, including cytokines and post-translational modifications like phosphorylation. ox.ac.ukfrontiersin.org

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

This compound is recognized as an activator of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor protein that functions as a transcription factor regulating lipid metabolism. google.comwikipedia.org The activation of PPARα is a key mechanism in the cellular response to energy deprivation. wikipedia.org Studies involving resveratrol, a related stilbenoid, have highlighted the critical role of the 4'-hydroxyl group in the direct activation of PPARα. nih.govplos.org This suggests that the 4'-hydroxyl group present in this compound is also functionally important for its interaction with and activation of PPARα.

Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) Interaction

Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) is a multifunctional enzyme primarily known for its role in glycolysis. ebi.ac.ukoncotarget.com However, GAPDH also participates in non-glycolytic processes, including the signaling of programmed cell death (apoptosis) through its translocation to the nucleus. ebi.ac.uknih.gov Research has indicated that certain compounds can interact with GAPDH, influencing its activity and subcellular location. ebi.ac.uknih.gov

While direct studies on the interaction between this compound and GAPDH are limited, the known functions of GAPDH in cellular processes affected by stilbenoids, such as apoptosis and cell cycle regulation, suggest a potential for interaction. ebi.ac.ukresearchgate.net GAPDH can bind to various molecules and has been implicated in the cellular response to oxidative stress, a process also influenced by this compound. nih.govresearchgate.net The interaction of molecules with GAPDH can modulate signaling pathways, including those involved in cell growth and survival. oncotarget.com

Regulation of Gene Expression and Cell Cycle Progression

Upregulation and Downregulation of Specific Genes and MicroRNAs (e.g., SNCG mRNA, CCL21 mRNA, MB mRNA)

This compound and its derivatives have been shown to significantly alter the expression of specific genes and microRNAs involved in cellular signaling and disease progression. For instance, a derivative of this compound has been found to alter the expression of synuclein (B1168599) gamma (SNCG) mRNA, C-C motif chemokine 21 (CCL21) mRNA, and myoglobin (B1173299) (MB) mRNA. researchgate.netresearchgate.net

SNCG mRNA: Synuclein gamma is a protein highly expressed in certain cancers, and its expression is associated with a more malignant phenotype. atlasgeneticsoncology.org Downregulation of SNCG mRNA can inhibit cell proliferation. nih.govnih.gov

CCL21 mRNA: C-C motif chemokine 21 is a chemokine that plays a role in T-cell homing and the establishment of central self-tolerance. nih.govnih.gov Its expression can be induced by inflammatory signals and is crucial for immune responses. jci.org

MB mRNA: While primarily known for its role in oxygen transport in muscle, myoglobin expression has also been noted in other tissues and its regulation can be affected by various cellular signals.

The regulation of these genes by this compound derivatives points to their potential to modulate key cellular pathways related to cancer and immune response. researchgate.netresearchgate.net

Cell Cycle Arrest Mechanisms (e.g., G1/S, S-phase, G2/M)

This compound has been demonstrated to induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells. The eukaryotic cell cycle is a tightly regulated process with distinct phases (G1, S, G2, and M) and checkpoints that ensure genomic integrity. medicalrealities.com Disruption of this cycle is a hallmark of cancer. medicalrealities.com

Studies have shown that this compound can cause an irreversible arrest of cells in the S-phase. researchgate.net Other related stilbenoids, such as resveratrol, have been found to block the cell cycle at the G1/S or G2/M transitions in various cancer types. researchgate.netnih.gov For example, pterostilbene, a dimethoxy analog of this compound, has been observed to induce G1 phase arrest in some breast cancer cells and G2/M phase arrest in others. nih.gov This ability to halt the cell cycle prevents cancer cells from dividing and proliferating. medicalrealities.commedsci.org

Involvement of Cell Cycle Regulatory Proteins (e.g., p21, p27, p53, cyclins A, E, B1)

The induction of cell cycle arrest by this compound is mediated through its influence on various cell cycle regulatory proteins. These proteins include cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, the tumor suppressor protein p53, and cyclins such as cyclins A, E, and B1. researchgate.netresearchgate.net

p53, p21, and p27: The tumor suppressor p53 can halt the cell cycle in response to DNA damage by inducing the expression of p21. medsci.orgmdpi.com Both p21 and p27 can bind to and inhibit cyclin-CDK complexes, which are essential for the progression through the G1/S and G2/M checkpoints. nih.gov Resveratrol, a related compound, has been shown to upregulate p53, p21, and p27, leading to cell cycle arrest. nih.govresearchgate.net

Cyclins A, E, and B1: this compound has been observed to upregulate the expression of cyclins A, E, and B1, which is associated with the S-phase arrest it induces in melanoma cells. researchgate.net In contrast, in some contexts, the suppression of cyclins, such as cyclin B1, is linked to G2/M arrest. researchgate.net The precise effect on cyclins can be cell-type dependent and reflects the complexity of cell cycle regulation. researchgate.netnih.gov

Induction of Programmed Cell Death Pathways

This compound and its derivatives can induce programmed cell death, or apoptosis, in cancer cells through various molecular pathways. researchgate.netscirp.org Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells and its induction is a key strategy in cancer therapy. scirp.org

One of the primary mechanisms involves the intrinsic mitochondrial pathway. This is characterized by the loss of mitochondrial membrane potential and the activation of initiator caspases, such as caspase-9, which in turn activates executioner caspases like caspase-3. jst.go.jpresearchgate.net Some derivatives of this compound have been shown to induce apoptosis through this caspase-9-mediated pathway. jst.go.jpresearchgate.net

Furthermore, other cell death mechanisms may be involved. For instance, N-(4-hydroxyphenyl)retinamide (4HPR), which contains a 4-hydroxyphenyl moiety similar to this compound, has been found to induce cell death through lysosomal membrane permeabilization and the release of cathepsin D, in addition to mitochondrial dysfunction. nih.gov This suggests that this compound could potentially trigger multiple interconnected cell death pathways.

Apoptosis Induction (e.g., Caspase Activation, PARP Cleavage)

This compound and its analogues are potent inducers of apoptosis, a primary mechanism for eliminating compromised or cancerous cells. This process is often mediated through the activation of a cascade of cysteine-aspartic proteases known as caspases.

The activation of initiator caspases, such as caspase-9, is a critical early event. For instance, the derivative 3,5-dibenzyloxy-4'-hydroxystilbene has been shown to cause a concentration-dependent activation of caspase-9 within hours of treatment in human K562 chronic myelogenous leukemia cells. researchgate.net The activation of initiator caspases subsequently triggers the activation of executioner caspases, primarily caspase-3. researchgate.net Pterostilbene (trans-3,5-dimethoxy-4-hydroxystilbene), a well-studied analogue, has been observed to activate caspase-3, -7, and -9 in various cancer cell lines. researchgate.net In cisplatin-resistant human oral cancer cells, pterostilbene treatment led to a significant increase in the activity of both caspase-3 and caspase-9, an effect that could be reversed by a pan-caspase inhibitor, confirming the caspase-dependent nature of the induced apoptosis. spandidos-publications.com

A key substrate for activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. researchgate.net This cleavage renders PARP inactive, preventing DNA repair and facilitating the breakdown of the cell. Studies on pterostilbene have confirmed its ability to induce the cleavage of PARP, following the activation of the caspase cascade. researchgate.net

Table 1: Effects of this compound Derivatives on Apoptosis Induction

| Compound | Cell Line | Key Findings | References |

|---|---|---|---|

| Pterostilbene | Various cancer cells | Activation of caspases-3, -7, -9; PARP cleavage. | researchgate.net |

| 3,5-dibenzyloxy-4'-hydroxystilbene | Human K562 leukemia cells | Early, concentration-dependent activation of caspase-9, leading to caspase-3 cleavage. | researchgate.net |

Mitochondrial-Dependent Apoptotic Mechanisms (e.g., Membrane Depolarization, Cytochrome C Release)

The induction of apoptosis by this compound derivatives frequently involves the intrinsic or mitochondrial pathway. This pathway is centered on the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors into the cytoplasm.

A critical event in this process is the disruption of the mitochondrial membrane potential (ΔΨm), also known as membrane depolarization. researchgate.net Pterostilbene has been demonstrated to induce apoptosis in pancreatic cancer cells in part by causing mitochondrial membrane depolarization. ssat.com Similarly, the derivative 3,5-dibenzyloxy-4'-hydroxystilbene was found to induce a loss of mitochondrial membrane potential in leukemia cells. researchgate.net

This loss of membrane integrity facilitates the release of proteins from the mitochondrial intermembrane space into the cytosol. A key protein released is cytochrome c. ssat.com In its normal function, cytochrome c is a component of the electron transport chain; however, once in the cytosol, it binds to the apoptotic protease-activating factor-1 (Apaf-1), forming a complex called the apoptosome. scielo.org.ar This complex then recruits and activates the initiator caspase-9, linking the mitochondrial events to the caspase cascade discussed previously. researchgate.netscielo.org.ar Studies have confirmed that pterostilbene treatment increases the cytosolic levels of cytochrome c in a dose-dependent manner. ssat.com The release of cytochrome c is an early event in apoptosis, often occurring before or concurrently with caspase activation and preceding significant changes in mitochondrial transmembrane potential. nih.govembopress.org

Table 2: Mitochondrial-Dependent Effects of this compound Derivatives

| Compound | Cell Line | Key Findings | References |

|---|---|---|---|

| Pterostilbene | Pancreatic cancer cells | Induction of mitochondrial membrane depolarization; increased cytosolic release of Cytochrome C. | ssat.com |

Autophagy Modulation

Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components. This process has a complex, context-dependent role in cell fate; it can promote survival under stress but can also lead to a form of programmed cell death known as autophagic cell death. Stilbenoids, including this compound derivatives, are known to modulate this pathway.

Pterostilbene has been shown to induce autophagy in numerous studies. nih.gov In some cancer cells, pterostilbene can trigger apoptosis and inhibit proliferation by inducing autophagy. nih.gov For example, in cisplatin-resistant human oral cancer cells, pterostilbene was found to trigger autophagy-induced apoptosis. sci-hub.se The induction of autophagy was evidenced by the increased expression of key autophagy-related genes such as Atg5, Atg7, Atg12, and an increase in the lipidated form of LC3 (LC3-II), a marker for autophagosome formation. spandidos-publications.com The mechanism can involve the activation of AMPK, which in turn inhibits mTOR, a major negative regulator of autophagy. nih.gov

Similarly, 4,4′-dihydroxy-trans-stilbene (DHS), an analogue of resveratrol, has also been reported to induce autophagy in a lung cancer model, suggesting this is a common property among hydroxylated stilbenes. mdpi.com The modulation of autophagy by these compounds represents a significant aspect of their bioactivity, capable of influencing cell survival and death. nih.gov

Nuclease Activities and DNA Damage Induction

The integrity of the genome is crucial for cell survival, and cells possess sophisticated DNA repair networks to correct damage. journalmeddbu.com Certain chemical compounds can interfere with this process or directly cause DNA damage, which, if severe enough, can trigger apoptosis.

Hydroxystilbenes have been shown to induce DNA damage. researchgate.net While the direct interaction of this compound with specific nucleases—enzymes that cleave DNA—is not extensively detailed, the induction of DNA damage is a recognized activity. Cells respond to DNA damage by activating repair pathways and cell cycle checkpoints. frontiersin.orgmdpi.com However, if the damage is irreparable, it can lead to the activation of apoptotic pathways. ub.edu The tumor suppressor protein p53, which has exonuclease activity, is essential for inducing apoptosis in cells with damaged DNA. ub.edu The pro-oxidant activity of some stilbene derivatives can lead to oxidative DNA damage, which in turn induces the expression of DNA damage repair genes. researchgate.net Therefore, the ability of this compound and its analogues to cause DNA damage is a key aspect of their mechanism of action, contributing to their cytotoxic effects in certain contexts.

Pharmacological Research and Preclinical Studies in Vitro and in Vivo Models

Antioxidant Activity Investigations

The antioxidant potential of 4-Hydroxystilbene has been explored through various assays that assess its ability to counteract oxidative stress.

Research has demonstrated that this compound possesses direct free radical scavenging capabilities. In studies comparing its efficacy to other stilbenoids, trans-4-hydroxystilbene showed a radical-scavenging effect that was nearly identical to that of resveratrol (B1683913) and more potent than trans-3,5-dihydroxystilbene. nih.gov This suggests that the para-hydroxyl group of these compounds is a key contributor to their antioxidant activity. nih.gov

One common method to evaluate this activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. frontiersin.orgnih.gov In this assay, this compound has been shown to be an effective scavenger of the DPPH radical. nih.gov Theoretical studies using quantum chemical calculations have further supported these findings, suggesting that the H-atom transfer mechanism is the more likely pathway for the DPPH radical-scavenging activity of hydroxystilbene derivatives. researchgate.net The antioxidant pharmacophore of the well-known antioxidant resveratrol has been identified as this compound, highlighting the importance of this core structure in radical scavenging. nih.govcapes.gov.br The π-type electron system in this compound plays a crucial role in stabilizing radicals, with the unpaired electrons being distributed to the oxygen atom at the para position, the double bond, and the B-benzene ring. capes.gov.br

| Compound | DPPH Scavenging Activity (IC50 in µM) |

| trans-4-Hydroxystilbene | 39.6 nih.gov |

| Oxyresveratrol | 28.9 nih.gov |

| Resveratrol | 38.5 nih.gov |

Beyond direct radical scavenging, this compound has been investigated for its ability to inhibit the accumulation of reactive oxygen species (ROS) within cells. Studies have shown that stilbenoids, including this compound, can decrease intracellular ROS levels. researchgate.net This reduction in ROS is a key aspect of its neuroprotective effects, particularly in the context of amyloid-β (Aβ)-induced neurotoxicity. researchgate.net The mechanism for this is believed to involve the activation of signaling pathways such as the PI3K/Akt pathway, which in turn helps to mitigate oxidative stress. researchgate.net

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cell damage. This compound has been shown to inhibit lipid peroxidation, a key aspect of its antioxidant activity. nih.gov The primary mechanism behind this inhibition is its ability to scavenge lipid peroxyl radicals (LOO•), thereby breaking the chain reaction of lipid peroxidation. nih.govresearchgate.net This process is crucial for protecting cellular membranes from oxidative damage. nih.gov The reaction with peroxyl radicals is a key determinant of the antioxidant activity of hydroxystilbenes in homogeneous solutions. acs.orgnih.gov

Inhibition of Intracellular Reactive Oxygen Species (ROS) Accumulation

Neuroprotective Efficacy Studies

The neuroprotective effects of this compound have been a significant area of research, with studies focusing on its ability to protect neurons from various toxins and pathological conditions.

Amyloid-β (Aβ) peptides are central to the pathology of Alzheimer's disease, and their accumulation leads to neurotoxicity. nih.govnih.goven-journal.org Research has shown that this compound can mitigate Aβ-induced neurotoxicity in neuronal models. researchgate.net Studies using rat primary cortex neurons have demonstrated that trans-4-hydroxystilbene, along with other stilbenoids like resveratrol and piceatannol, can protect against Aβ-induced cell damage. researchgate.net The underlying mechanism is linked to its antioxidant properties, including the reduction of intracellular ROS, and the modulation of cell survival pathways like the PI3K/Akt signaling pathway. researchgate.net By activating this pathway, this compound can promote the expression of anti-apoptotic proteins like Bcl-2 and inhibit pro-apoptotic proteins like Bax, as well as caspases, ultimately leading to increased neuronal survival. researchgate.net

| Neuroprotective Effect | Observed Outcome in Neuronal Models |

| Mitigation of Aβ-induced neurotoxicity | Protection of rat primary cortex neurons from Aβ-induced damage researchgate.net |

| Modulation of PI3K/Akt pathway | Promotion of Akt phosphorylation and Bcl-2/Bax expression regulation researchgate.net |

| Inhibition of apoptotic pathways | Suppression of caspase-9 and caspase-3 activation researchgate.net |

Several neurotoxins are used in experimental models to mimic the neurodegenerative processes seen in diseases like Parkinson's disease. nih.gov These toxins, including 1-methyl-4-phenylpyridinium (MPP+), paraquat, 6-hydroxydopamine (6-OHDA), and rotenone, induce oxidative stress and neuronal cell death. nih.govresearchgate.netnih.govmdpi.comnih.govosti.govscielo.brnih.gov

Studies have shown that certain stilbenes can enhance cell viability and reduce ROS levels in Neuro-2a cells treated with these neurotoxins. researchgate.net For instance, pretreatment with certain compounds has been found to partially reduce the toxicity of MPP+ to SH-SY5Y cells. cellmolbiol.org Similarly, the neuroprotective potential of various compounds has been investigated against paraquat-induced locomotor impairment and neurodegeneration. nih.gov In models of 6-OHDA-induced toxicity, neuroprotective agents have been shown to restore cell viability, protect against mitochondrial dysfunction, and decrease intracellular oxidative stress in SH-SY5Y cells. frontiersin.orgnih.gov Furthermore, in rotenone-induced models of Parkinson's disease, certain compounds have demonstrated the ability to protect neurons and microglia through their potent anti-ROS and anti-inflammatory activities. mdpi.comnih.gov While direct studies on this compound against all these specific neurotoxins are not extensively detailed in the provided context, the known antioxidant and neuroprotective mechanisms of stilbenoids suggest its potential efficacy in these models. researchgate.net

Anti-Neuroinflammatory Actions in Neural Models

Neuroinflammation is a key factor in the pathology of several neurodegenerative diseases. Research in neural models has demonstrated the anti-neuroinflammatory potential of this compound derivatives, particularly pterostilbene (B91288).

In vitro studies using lipopolysaccharide (LPS)-activated murine BV-2 microglial cells, which are the resident immune cells of the central nervous system, have shown that pterostilbene can significantly suppress the production of key pro-inflammatory mediators. researchgate.netbiomolther.org These include nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). researchgate.netbiomolther.org Furthermore, pterostilbene treatment has been found to inhibit the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net The underlying mechanism for these effects involves the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.net

In vivo studies have corroborated these findings. In a rat model of neuroinflammation, pterostilbene was shown to mitigate LPS-induced microglial activation in the hippocampus. researchgate.net This was accompanied by a significant inhibition of IL-6 and TNF-α mRNA expression in the hippocampus and a reduction of these cytokines in the serum. researchgate.net Other research in a mouse model of intracerebral hemorrhage demonstrated that pterostilbene treatment reduced neuroinflammation and suppressed microglial pro-inflammatory activities, an effect linked to the remodeling of mitochondrial dynamics in microglia. nih.gov These findings highlight the potential of this compound derivatives to counteract neuroinflammatory processes. researchgate.netfrontiersin.org

Anticancer Activity Research

The anticancer properties of this compound and its analogues have been extensively investigated, revealing multi-faceted mechanisms of action against various cancer types.

This compound and its derivatives have demonstrated significant antiproliferative effects against a wide range of human cancer cell lines in a dose- and time-dependent manner. nih.govptfarm.pl Studies have established the half-maximal inhibitory concentration (IC50) for these compounds, showcasing their potency. For instance, E-4-hydroxystilbene showed potent activity against colorectal tumor (SW480) and hepatoblastoma (HepG2) cell lines. nih.gov Its methoxylated derivative, pterostilbene, has also been widely studied and shows broad-spectrum antiproliferative activity. nih.govmdpi.com

Below is a table summarizing the inhibitory effects of this compound and its derivative, pterostilbene, on the proliferation of various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| E-4-hydroxystilbene | SW480 | Colorectal Tumor | 18.6 ± 3.2 | nih.gov |

| E-4-hydroxystilbene | HepG2 | Hepatoblastoma | 27.6 ± 5.0 | nih.gov |

| Pterostilbene | Caco-2 | Colon Cancer | ~50 (at 72h) | ptfarm.pl |

| Pterostilbene | MDA-MB-468 | Triple-Negative Breast Cancer | <100 | iiarjournals.org |

| Pterostilbene | H520 | Lung Squamous Cell Carcinoma | ~40 (at 48h) | nih.gov |

| Pterostilbene | K562 | Chronic Myelogenous Leukemia | 67 | researchgate.net |

In addition to inhibiting cell proliferation, this compound derivatives have been shown to suppress tumor formation and the metastatic spread of cancer in various preclinical animal models. nih.gov

In a rat model of colon carcinogenesis induced by azoxymethane (B1215336) (AOM), dietary administration of pterostilbene significantly suppressed the formation of preneoplastic lesions known as aberrant crypt foci (ACF). aacrjournals.orgoup.com The study also noted a reduction in colon tumor multiplicity. oup.com In vivo studies on pancreatic cancer using nude mice demonstrated that oral administration of pterostilbene inhibited the growth of pancreatic tumors. researchgate.netaacrjournals.org

The anti-metastatic potential has also been documented. Pterostilbene was found to suppress the metastasis of human hepatoma cells. oup.com In a breast cancer xenograft model, pterostilbene treatment suppressed tumor growth and metastasis. nih.gov Similarly, studies using mouse models of melanoma have shown that hydroxystilbenes can inhibit metastasis to the lung. iiarjournals.org These effects are often linked to the downregulation of proteins involved in invasion and metastasis, such as matrix metalloproteinases (MMPs). oup.complos.orgmdpi.com

The anticancer effects of this compound derivatives have been evaluated in numerous specific cancer models.

Breast Cancer: Pterostilbene exhibits dose-dependent antiproliferative activity against different subtypes of breast cancer cells, including ER-positive, HER2-overexpressing, and triple-negative lines. iiarjournals.org In xenograft mouse models, pterostilbene has been shown to suppress tumor growth and metastasis. nih.gov The mechanisms involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of signaling pathways like PI3K/Akt and ERK1/2. plos.org

Pancreatic Cancer: Pterostilbene has been shown to reduce the proliferation of pancreatic cancer cells in vitro and inhibit tumor growth in vivo. researchgate.netnih.gov Genomic analyses revealed that pterostilbene alters the expression of genes related to apoptosis. researchgate.netnih.gov It has also been shown to inhibit key tumorigenic markers like phosphorylated STAT3. researchgate.net

Colon Cancer: In rodent models of AOM-induced colon cancer, dietary pterostilbene effectively reduces the formation of ACF and inhibits tumor development. ptfarm.plaacrjournals.orgoup.com In vitro studies with human colon cancer cells (like HT-29 and COLO 205) show that pterostilbene and its analogue, 3′-hydroxypterostilbene, induce apoptosis and autophagy, and inhibit signaling pathways such as PI3K/Akt and MAPKs. plos.orgaacrjournals.org

Lung Squamous Cell Carcinoma (SqCC): Pterostilbene has been investigated for its effects on human lung SqCC. Studies on the H520 cell line demonstrated that pterostilbene inhibits cell proliferation by inducing S phase arrest and apoptosis. nih.govresearchgate.net

Leukemia: Stilbene (B7821643) derivatives have been tested for cytotoxicity in human chronic myelogenous leukemia (K562) cells, with compounds like pterostilbene showing notable IC50 values. researchgate.net Research also points to the induction of apoptosis through pathways involving caspase activation. researchgate.net

Hepatocellular Carcinoma (HCC): Pterostilbene has been found to inhibit the proliferation and induce apoptosis in HCC cell lines like HepG2. bohrium.come-century.us The mechanisms are multifaceted, involving the downregulation of signaling pathways and specific proteins like Insulin-like growth factor binding protein-2 (IGFBP-2). e-century.us In vivo studies have also confirmed that pterostilbene can suppress tumor growth in HCC models. oup.commdpi.com

Telomerase is an enzyme crucial for maintaining telomere length and enabling the unlimited proliferation of cancer cells. Its inhibition is a key strategy in anticancer research. Stilbene compounds, including this compound derivatives, have been identified as inhibitors of telomerase activity. nih.gov